molecular formula C17H16N6O4S3 B2706856 N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 872608-96-3

N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2706856
CAS No.: 872608-96-3
M. Wt: 464.53
InChI Key: JSBOMWAJEBSJNY-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16N6O4S3 and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthetic Pathways

Investigations into the synthetic pathways of related thiazolopyrimidines and thiophenes have revealed complex reaction mechanisms under specific conditions, such as microwave irradiation, which facilitate the formation of thieno[2,3-d]pyrimidines. These studies have laid the groundwork for synthesizing compounds with similar structural motifs, showcasing the versatility of thiazolopyrimidine derivatives in chemical synthesis (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Heterocyclic Compound Synthesis

Research on the formation of heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone, has demonstrated the potential of these compounds as anti-inflammatory and analgesic agents. This highlights the compound's relevance in developing new pharmacological agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Properties for Materials Science

The synthesis of 7H-benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives and the study of their fluorescent properties suggest potential applications in materials science, particularly in the development of fluorescent whiteners for textiles. This research indicates the compound's utility beyond biomedical applications, extending into materials engineering and design (Rangnekar & Shenoy, 1987).

Antimicrobial and Biological Activities

The synthesis and evaluation of novel compounds derived from thiazolopyrimidines for their antimicrobial activities underscore the importance of such chemical structures in developing new therapeutic agents. Studies focusing on the antimicrobial properties of these derivatives provide a foundation for future drug development aimed at combating microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

N-[4-acetamido-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S3/c1-8-6-29-16(18-8)20-11(25)7-30-17-22-13(19-9(2)24)12(15(27)23-17)21-14(26)10-4-3-5-28-10/h3-6H,7H2,1-2H3,(H,21,26)(H,18,20,25)(H2,19,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBOMWAJEBSJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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